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molecular formula C10N6S2 B2549951 2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile CAS No. 64858-61-3

2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile

Cat. No. B2549951
M. Wt: 268.27
InChI Key: VJBNYHOCAPHICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04052394

Procedure details

To a stirred solution of 9.3 g (0.05 mol) of disodium dimercaptomethylenemalononitrile in 100 ml of dimethylformamide was gradually added 10 g (0.05 mol) of 2,3-dichloro-5,6-dicyanopyrazine in 70 ml of dimethylformamide. The reaction mixture was stirred at 40° C for 8 hours and poured into 700 ml of water. The resulting solid was collected by suction filtration, washed with water, and dried. The crude product was dissolved in acetone-CHCl3, decolorized with charcoal and dried over MgSO4. Recrystallization from CHCl3 yields 5.0 g (37%) of yellow crystals. M.p. ~280° C (dec.). νCN (cm31 1): 2220.
Name
disodium dimercaptomethylenemalononitrile
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
37%

Identifiers

REACTION_CXSMILES
[SH:1][C:2](=[C:4]([C:7]#[N:8])[C:5]#[N:6])[SH:3].[Na].[Na].Cl[C:12]1[C:17](Cl)=[N:16][C:15]([C:19]#[N:20])=[C:14]([C:21]#[N:22])[N:13]=1.O>CN(C)C=O>[C:5]([C:4]([C:7]#[N:8])=[C:2]1[S:3][C:12]2=[N:13][C:14]([C:21]#[N:22])=[C:15]([C:19]#[N:20])[N:16]=[C:17]2[S:1]1)#[N:6] |f:0.1.2,^1:8,9|

Inputs

Step One
Name
disodium dimercaptomethylenemalononitrile
Quantity
9.3 g
Type
reactant
Smiles
SC(S)=C(C#N)C#N.[Na].[Na]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=C(N=C1Cl)C#N)C#N
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in acetone-CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Recrystallization from CHCl3

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(#N)C(=C1SC=2C(=NC(=C(N2)C#N)C#N)S1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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